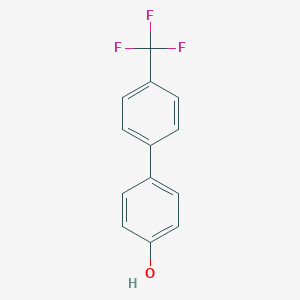

4-(4-Trifluoromethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPOYLCQXONCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573870 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-13-2 | |

| Record name | 4-(4-Trifluoromethylphenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(trifluoromethyl)phenyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K99274P3DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 4-(4-Trifluoromethylphenyl)phenol

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of 4-(4-trifluoromethylphenyl)phenol, a significant metabolite and chemical intermediate. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and quantification of phenolic compounds. We will delve into the foundational principles of mass spectrometry, from ionization to fragmentation, and present field-proven methodologies for the robust analysis of this specific analyte. The guide will cover both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches, offering insights into experimental design, data interpretation, and the prediction of fragmentation pathways based on established chemical principles.

Introduction: The Significance of this compound

This compound, also known as 4-hydroxy-4'-trifluoromethylbiphenyl, is a molecule of considerable interest in pharmaceutical and environmental sciences. It is recognized as a metabolite of various drugs and a potential environmental endocrine disruptor.[1][2] Its chemical structure, featuring a biphenyl backbone with a hydroxyl group and a trifluoromethyl moiety, presents a unique analytical challenge and a fascinating case study for mass spectrometry fragmentation analysis. The accurate identification and quantification of this compound are crucial for metabolism studies, toxicological assessment, and environmental monitoring.

This guide will provide the foundational knowledge and practical protocols to empower researchers to confidently analyze this compound and related compounds. We will move beyond simple procedural descriptions to explain the underlying scientific principles that govern the choices made in method development, ensuring a deeper understanding and fostering a self-validating analytical approach.

Physicochemical Properties and Structure

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

| Property | Value | Source |

| Chemical Formula | C₁₃H₉F₃O | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Synonyms | 4-Hydroxy-4'-trifluoromethylbiphenyl, this compound | [2] |

| Structure |

Ionization Techniques: A Critical First Step

The choice of ionization technique is paramount and is dictated by the analyte's properties and the chromatographic method employed. For this compound, both Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS are viable options.

Electron Ionization (EI) for GC-MS

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This makes it highly suitable for structural elucidation and library matching. Due to the phenolic hydroxyl group, derivatization is often required to improve volatility and thermal stability for GC analysis.[4]

Electrospray Ionization (ESI) for LC-MS

ESI is a "soft" ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[5] This is advantageous for quantitative analysis and for preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) experiments. Given the acidic nature of the phenolic proton, ESI in negative ion mode is generally preferred for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is a key step to enhance their suitability for GC analysis.[4]

Experimental Protocol: GC-MS

Sample Preparation (Derivatization):

-

Evaporation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue.[6]

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent Intuvo 9000 GC or equivalent | Provides robust and reproducible chromatographic separation.[7] |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane phase offers excellent selectivity for a wide range of organic molecules.[8] |

| Injector | Splitless, 280°C | Splitless injection is ideal for trace analysis. A high injector temperature ensures efficient volatilization of the derivatized analyte.[8] |

| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |

| MS System | Agilent 5977B MSD or equivalent | A single quadrupole or ion trap mass spectrometer is suitable for this analysis. |

| Ionization Mode | Electron Ionization (EI), 70 eV | 70 eV is the standard energy for EI, producing reproducible fragmentation patterns.[9] |

| Scan Range | m/z 50-550 | This range covers the expected molecular ion and fragment ions of the silylated derivative. |

Predicted EI Fragmentation of Silylated this compound

The trimethylsilyl (TMS) derivative of this compound will have a molecular weight of 312.3 g/mol . The fragmentation is predicted to be influenced by the stable aromatic rings, the TMS group, and the trifluoromethyl group.

Molecular Ion: The molecular ion [M]⁺• at m/z 312 is expected to be observed.

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (•CH₃) from the silicon atom, leading to a stable [M-15]⁺ ion at m/z 297. This is often the base peak.

-

Benzylic Cleavage: Cleavage of the C-C bond between the two phenyl rings can occur.

-

Loss of the Trifluoromethyl Group: Loss of the •CF₃ radical (69 u) from the molecular ion would result in a fragment at m/z 243.

-

Aromatic Ring Fragmentation: Further fragmentation of the aromatic rings can lead to smaller ions, although these are typically of lower abundance for such stable structures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for the sensitive and selective quantification of non-volatile compounds in complex matrices, without the need for derivatization.[10][11]

Experimental Protocol: LC-MS/MS

Sample Preparation:

-

Extraction: For solid samples, perform a solid-liquid extraction with a suitable organic solvent like methanol or acetonitrile. For liquid samples, a simple dilution may be sufficient.

-

Filtration/Centrifugation: Remove any particulate matter by passing the extract through a 0.22 µm syringe filter or by centrifugation.

-

Dilution: Dilute the sample with the initial mobile phase to ensure compatibility with the LC system.

LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC I-Class or equivalent | A high-performance liquid chromatography system is necessary for efficient separation. |

| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | A C18 reversed-phase column is well-suited for the separation of moderately polar compounds like phenols.[10] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase aids in protonation for positive ion mode and improves peak shape.[10] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions | A gradient elution is necessary to elute the analyte with good peak shape in a reasonable time. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| MS System | Sciex Triple Quad 6500+ or equivalent | A tandem quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | The phenolic proton is acidic, making deprotonation favorable in negative ESI. |

| MRM Transitions | Precursor Ion (Q1): m/z 239.1 -> Product Ions (Q3): TBD | The precursor ion is the deprotonated molecule [M-H]⁻. Product ions need to be determined experimentally. |

Predicted ESI-MS/MS Fragmentation of this compound

In negative ESI mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 239.1. Collision-induced dissociation (CID) in the second quadrupole will induce fragmentation.

Predicted Fragmentation Pathways:

-

Loss of HF: A potential fragmentation pathway for trifluoromethyl-containing compounds is the loss of hydrogen fluoride (HF, 20 u), which would result in a fragment at m/z 219.1.

-

Cleavage of the Biphenyl Bond: The C-C bond connecting the two phenyl rings could cleave, although this would be a higher energy fragmentation.

-

Ring Opening and Rearrangements: More complex fragmentations involving ring opening and rearrangements are possible, but would likely result in lower abundance ions.

Data Visualization and Interpretation

Chemical Structure and Proposed Fragmentation Workflow

The following diagrams illustrate the structure of the analyte and a generalized workflow for its analysis.

Caption: Chemical structure and a generalized analytical workflow.

Predicted Fragmentation Pathways Diagram

This diagram visualizes the predicted fragmentation pathways for the silylated analyte under EI conditions.

Caption: Predicted EI fragmentation of silylated this compound.

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the interplay between the analyte's chemical properties and the chosen analytical technique, researchers can develop robust and reliable methods for its identification and quantification. The detailed protocols for both GC-MS and LC-MS/MS serve as a practical starting point for method development, while the discussion of predicted fragmentation pathways offers a basis for structural confirmation. As with any analytical endeavor, empirical verification of these predicted pathways through the analysis of a certified reference standard is essential for achieving the highest level of scientific rigor.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Lin, Y. P., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(6), 1077–1086. [Link]

-

Al-Farsi, M., & Lee, C. Y. (2008). Techniques for analysis of plant phenolic compounds. Molecules, 13(10), 2548–2565. [Link]

-

Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD) and GC-MS after silylation. Journal of Food Quality, 29(4), 391-400. [Link]

-

Stalikas, C. D. (2007). LC-MS identification and quantification of phenolic compounds in solid residues from the essential oil industry. Journal of Separation Science, 30(18), 3144-3153. [Link]

-

Stecher, G., et al. (2009). LC–MS/MS analysis of phenols for classification of red wine according to geographic origin, grape variety and vintage. Food Chemistry, 117(3), 517-523. [Link]

-

Robards, K., & Antolovich, M. (1997). Sample preparation in the determination of phenolic compounds in fruits. Analyst, 122(2), 11R-34R. [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-7. [Link]

-

MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

-

Karlsson, D., & Petersson, P. (2016). Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry. [Link]

-

Agilent Technologies. (2017). Determination of Phenolic Compounds (HJ 703-2014). [Link]

-

mzCloud. 4-Trifluoromethylphenol. [Link]

-

NIST. 4-(Trifluoromethyl)-phenol. National Institute of Standards and Technology. [Link]

-

MDPI. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. [Link]

-

IT Medical Team. (2014). Isolation and identification of Phenolic compounds by HPLC and E. [Link]

-

NCBI. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. [Link]

-

SparkyBook. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. [Link]

-

ResearchGate. (2013). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. [Link]

-

Springer. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]

-

MDPI. (2018). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. [Link]

-

RSC Publishing. (2017). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. [Link]

-

YouTube. (2026). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns. [Link]

-

NCBI. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. [Link]

-

MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

Sources

- 1. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Procurement and Qualification of 4-(4-Trifluoromethylphenyl)phenol: A Guide to Ensuring Reagent Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the success of a research program can hinge on the quality of its starting materials. A seemingly simple chemical, such as 4-(4-Trifluoromethylphenyl)phenol, can introduce significant variability into experimental results if not properly sourced and validated. This guide is designed to provide a robust framework for selecting reputable suppliers and implementing a self-validating in-house qualification system, ensuring the integrity and reproducibility of your research.

Introduction to this compound

This compound, also known as α,α,α-Trifluoro-p-cresol or 4-hydroxybenzotrifluoride, is a fluorinated organic compound with significant applications in medicinal chemistry and materials science.[1] It serves as a critical building block in the synthesis of various pharmaceutical agents and functional polymers. Notably, it is also a known metabolite of the widely used antidepressant, fluoxetine.[2][3] Given its role in these sensitive applications, obtaining this reagent at a high and consistent purity is paramount.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 402-45-9 | [1][3] |

| Molecular Formula | C₇H₅F₃O | [1][3] |

| Molecular Weight | 162.11 g/mol | [1][3] |

| Melting Point | 45-47 °C | |

| Appearance | White to yellow-brown crystals | [2] |

Part 1: A Curated List of Reputable Suppliers

The selection of a supplier should be the first step in a comprehensive quality control strategy. The landscape of chemical suppliers ranges from large, multinational corporations with extensive quality management systems to smaller, specialized labs. The choice of supplier often depends on the required grade, quantity, and level of documentation needed.

Tier 1: Major Chemical Manufacturers and Distributors

These suppliers are characterized by their comprehensive catalogs, established distribution networks, and robust quality assurance programs. They are often the first choice for general research and development applications.

-

Sigma-Aldrich (Merck): A leading global supplier known for its broad range of research chemicals and extensive documentation. They typically provide a Certificate of Analysis (CoA) with purity specifications (e.g., 97% assay) and relevant physical properties.

-

TCI (Tokyo Chemical Industry): Another major player with a strong reputation for quality. TCI often provides detailed product information and is a reliable source for a wide array of organic compounds.[2]

-

BLD Pharm: A supplier offering this chemical with specified storage conditions, indicating an understanding of chemical stability.[4]

Tier 2: Specialists in Pharmaceutical Standards and Impurities

For applications in drug development, such as using this compound as an analytical reference standard, suppliers specializing in pharmaceutical impurities are indispensable.[5] These companies provide materials that have undergone extensive characterization.

-

USP (United States Pharmacopeia): Offers this compound as a "Pharmaceutical Analytical Impurity" (PAI).[6] While not an official USP Reference Standard, a PAI is well-characterized and intended for analytical use, providing a high degree of confidence in its identity and purity.[6]

-

Simson Pharma Limited: Specializes in pharmaceutical impurity reference standards and provides a Certificate of Analysis with each compound, making them a suitable choice for regulated environments or when a well-documented standard is required.

Supplier Comparison Summary:

| Supplier | Typical Application | Purity/Grade | Key Documentation |

| Sigma-Aldrich (Merck) | General R&D, Synthesis | Typically ≥97% | Certificate of Analysis (CoA), SDS |

| TCI | Organic Synthesis, Research | Varies by product | CoA, SDS |

| USP | Analytical Standard | Pharmaceutical Analytical Impurity | USP Certificate or Product Information Sheet |

| Simson Pharma Ltd. | Impurity Standard, QC | High Purity, Characterized | Certificate of Analysis |

Part 2: The Self-Validating System: In-House Qualification Protocol

Trust in a supplier is crucial, but verification is essential. Establishing a routine in-house qualification protocol for every new batch of critical reagent is the cornerstone of a self-validating and trustworthy research process. This ensures that the material meets the specific requirements of your assay, independent of the supplier's specifications.

Below is a comprehensive workflow for the qualification of a newly acquired batch of this compound.

Supplier Selection & Batch Qualification Workflow

Caption: Workflow for supplier selection and in-house batch qualification.

Step 1: Documentation Review

Before any laboratory work begins, conduct a thorough review of the supplier-provided documentation.

-

Certificate of Analysis (CoA): This is the most critical document. Look for:

-

Lot Number: Ensure it matches the product received.

-

Identity Test: The method used for structural confirmation (e.g., NMR, IR).

-

Purity Assay: The specific technique (e.g., HPLC, GC, Titration) and the resulting purity value. A purity of ≥98% is recommended for most drug discovery applications.

-

-

Safety Data Sheet (SDS): Review for proper handling, storage, and disposal procedures. Note the listed hazard classifications, which include flammability, toxicity, and skin/eye irritation.[3]

Step 2: Physical and Chemical Verification

These simple tests provide a rapid, preliminary check against the CoA.

-

Appearance: The compound should be white to light yellow-brown crystals.[2] Any significant deviation in color or form (e.g., a dark oil or amorphous solid) warrants further investigation.

-

Melting Point: The literature value is 45-47 °C. A sharp melting point within this range is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.

Step 3: Definitive Structural Confirmation (Identity)

This step provides unambiguous confirmation that the compound is indeed this compound.

Protocol: ¹H and ¹⁹F NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a proton (¹H) NMR spectrum and a fluorine (¹⁹F) NMR spectrum.

-

Analysis:

-

¹H NMR: Expect two doublets in the aromatic region (approx. 6.8-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present.

-

¹⁹F NMR: Expect a single sharp peak, confirming the presence of a single CF₃ group environment.

-

Step 4: Purity Assessment

This quantitative step determines the purity of the batch and identifies any potential impurities that could interfere with downstream experiments.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Detector: UV, set to a wavelength where the compound has strong absorbance (e.g., ~225 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Run the sample and integrate all peaks.

-

Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

For drug development applications, any impurity greater than 0.1% should be evaluated for potential impact.

-

Conclusion

The integrity of chemical reagents is a foundational pillar of reproducible science. For a key synthetic building block like this compound, a rigorous approach to procurement and validation is not an optional exercise but a mandatory one. By strategically selecting reputable suppliers and implementing a multi-step in-house qualification protocol encompassing documentation review, physical testing, and chromatographic/spectroscopic analysis, researchers can build a self-validating system. This ensures that every batch of material is fit for purpose, safeguarding the validity of experimental outcomes and accelerating the path from discovery to application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. [Link]

- Google Patents.

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

Pharmaffiliates. 4-(Trifluoromethyl)Phenol | CAS No: 402-45-9. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Diaryl Ethers Utilizing 4-(4-Trifluoromethylphenyl)phenol

Introduction: The Strategic Importance of the 4-(4-Trifluoromethylphenyl)phenoxy Moiety in Modern Drug Discovery

The diaryl ether linkage is a cornerstone structural motif in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. When combined with the 4-(trifluoromethyl)phenyl group, this scaffold imparts a unique and highly desirable set of physicochemical properties to drug candidates. The trifluoromethyl group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing these critical parameters for improved drug efficacy and pharmacokinetics. Consequently, the synthesis of diaryl ethers incorporating 4-(4-trifluoromethylphenyl)phenol is of significant interest to researchers and professionals in drug development.

This comprehensive guide provides an in-depth exploration of the synthesis of diaryl ethers using this compound, focusing on two of the most robust and widely adopted catalytic cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling. Beyond a mere recitation of procedural steps, this document elucidates the mechanistic underpinnings of these reactions, offering insights into the rationale behind the selection of specific reagents and reaction conditions. Detailed, field-tested protocols are provided to empower researchers to confidently and successfully incorporate this vital building block into their synthetic strategies.

Mechanistic Considerations: A Tale of Two Catalytic Cycles

The formation of the C-O bond in diaryl ether synthesis is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice between a copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) approach often depends on factors such as substrate scope, functional group tolerance, and cost considerations.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, a classic method for forming C-O bonds, traditionally required harsh reaction conditions. However, modern iterations employing catalytic amounts of copper salts and specialized ligands have significantly broadened its applicability. The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.

Caption: Proposed catalytic cycle for the Ullmann Condensation in diaryl ether synthesis.

The cycle is initiated by the reaction of a Cu(I) salt with the deprotonated this compound (the phenoxide) to form a copper(I) phenoxide intermediate. Oxidative addition of an aryl halide to this intermediate generates a Cu(III) complex. The final, crucial step is the reductive elimination from the Cu(III) species, which forms the desired diaryl ether and regenerates the active Cu(I) catalyst. The choice of ligand is critical in stabilizing the copper intermediates and facilitating the reductive elimination step.

The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Approach

The Buchwald-Hartwig C-O coupling has emerged as a powerful and versatile alternative for diaryl ether synthesis, often proceeding under milder conditions than the Ullmann reaction. This palladium-catalyzed process involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O Coupling.

The catalytic cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent reaction with the phenoxide of this compound, facilitated by a base, leads to a palladium(II) phenoxide complex. The final step is reductive elimination from this complex to yield the diaryl ether and regenerate the catalytically active Pd(0) species. The selection of a suitable phosphine ligand is paramount for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.

Comparative Overview of Synthetic Methodologies

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (e.g., CuI, Cu2O) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |

| Ligands | N,N-dimethylglycine, phenanthroline derivatives | Bulky electron-rich phosphines (e.g., XPhos, RuPhos) |

| Base | K2CO3, Cs2CO3, K3PO4 | NaOtBu, K3PO4, Cs2CO3 |

| Solvent | DMF, DMSO, Toluene | Toluene, Dioxane, THF |

| Temperature | Typically higher (90-140 °C) | Generally milder (80-110 °C) |

| Advantages | Lower catalyst cost. | Broader substrate scope, higher functional group tolerance. |

| Challenges | Can require higher temperatures; may be less effective for electron-deficient phenols. | Higher catalyst and ligand cost; sensitivity to air and moisture. |

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of diaryl ethers using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Ullmann-Type Synthesis of a Diaryl Ether

This protocol describes a general procedure for the copper-catalyzed coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Copper(I) iodide (CuI)

-

N,N-Dimethylglycine

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), aryl bromide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Buchwald-Hartwig Synthesis of a Diaryl Ether

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl chloride.

Materials:

-

This compound

-

Aryl chloride

-

Palladium(II) acetate (Pd(OAc)2)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K3PO4)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

-

To a separate oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), aryl chloride (1.0 mmol, 1.0 equiv.), and potassium phosphate (1.5 mmol, 1.5 equiv.).

-

Evacuate and backfill this tube with an inert gas.

-

Add the pre-catalyst solution to the tube containing the phenol, aryl chloride, and base via syringe.

-

Rinse the pre-catalyst tube with additional anhydrous toluene (3 mL) and add it to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Troubleshooting and Safety Considerations

-

Low or No Conversion:

-

Ullmann: Ensure the use of anhydrous solvent and finely ground base. The copper catalyst may require activation. Consider a more reactive aryl halide (iodide > bromide > chloride).

-

Buchwald-Hartwig: The palladium catalyst and phosphine ligand are air-sensitive; ensure all manipulations are performed under an inert atmosphere. The base is crucial; ensure it is anhydrous and of high purity.

-

-

Side Reactions:

-

Hydrodehalogenation: This can occur in the presence of trace amounts of water. Ensure all reagents and solvents are anhydrous.

-

Homocoupling of the Aryl Halide: This may be observed at higher temperatures or with highly reactive catalysts.

-

-

Safety Precautions:

-

Palladium and copper catalysts, as well as phosphine ligands, should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conclusion

The synthesis of diaryl ethers from this compound is a critical transformation in the development of novel pharmaceuticals and agrochemicals. Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling offer effective, albeit distinct, approaches to this challenge. A thorough understanding of the underlying reaction mechanisms and careful consideration of the reaction parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and strategic synthesis of this important class of molecules.

References

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Palladium-Catalyzed Cross-Coupling of Alkenyl- and Arylsilanolates with Aryl and Heteroaryl Halides. Organic Reactions, 90, 1-617. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

-

Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

-

Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed C−O Bond Formation: A New Synthesis of Aryl Ethers. In Modern Arene Chemistry (pp. 63-95). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Application Notes & Protocols: The Strategic Role of 4-(4-Trifluoromethylphenyl)phenol in Modern Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(4-Trifluoromethylphenyl)phenol as a pivotal intermediate in pharmaceutical manufacturing. We will explore its chemical properties, strategic importance, and provide a detailed, validated protocol for its use in the synthesis of advanced pharmaceutical ingredients (APIs), focusing on the Williamson ether synthesis as a core reaction.

Introduction: A Keystone Building Block

This compound, often referred to as TFMPP, is an aromatic organic compound distinguished by its biphenyl-like structure, featuring a phenolic hydroxyl group and a trifluoromethyl (-CF3) group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules.

The phenolic hydroxyl provides a reactive site for forming ether or ester linkages, which are common motifs in drug structures. The trifluoromethyl group is particularly significant in drug design; its strong electron-withdrawing nature and lipophilicity can dramatically enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. TFMPP is a key starting material for various classes of drugs, including but not limited to, selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and kinase inhibitors. It is also known to be a metabolite of the drug fluoxetine.[1][2]

Physicochemical Properties & Quality Control

Verifying the identity and purity of starting materials is a foundational principle of Good Manufacturing Practices (GMP). The physical and chemical properties of this compound are summarized below, followed by standard analytical protocols for its characterization.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₃O | [3] |

| Molecular Weight | 238.21 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 114-118 °C | Vendor Data |

| Boiling Point | ~338 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in methanol, chloroform, DMSO; Insoluble in water.[1] | [1] |

| pKa | ~9.5 (Predicted, phenolic proton) | N/A |

| CAS Number | 37970-13-9 | Vendor Data |

Analytical Characterization Protocols

Ensuring the quality of this compound before its use in a synthetic sequence is critical. The following are standard, self-validating analytical methods.

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity.[4]

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity ≥ 98.5%.

-

-

¹H NMR Spectroscopy: To confirm structural identity.

-

Solvent: DMSO-d₆.

-

Expected Peaks: Aromatic protons (multiplets, ~7.0-7.8 ppm), phenolic -OH (broad singlet, ~9.5-10.5 ppm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity for purity analysis and identification of trace impurities.[4] Derivatization may be required to improve peak shape.[4]

Core Application: Synthesis of Aryl Ethers via Williamson Ether Synthesis

A primary application of this compound is the synthesis of diaryl ethers or alkyl aryl ethers.[3][5] These moieties are present in numerous APIs. The Williamson ether synthesis is the most direct and widely used method for this transformation.[6]

Mechanistic Rationale

The reaction proceeds via an Sₙ2 mechanism.[7]

-

Deprotonation: The acidic phenolic proton of TFMPP is removed by a mild base (e.g., potassium carbonate, K₂CO₃) to form a highly nucleophilic phenoxide ion. The choice of a mild base like K₂CO₃ is crucial; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with sensitive functional groups.[8]

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of a primary alkyl halide (or other suitable electrophile with a good leaving group).[7] This backside attack inverts the stereochemistry at the carbon if it is chiral.[7]

-

Product Formation: The carbon-oxygen bond is formed, yielding the desired ether and a salt byproduct.

This Sₙ2 pathway is highly efficient for primary alkyl halides.[7] Secondary and tertiary halides are less suitable as they tend to undergo elimination reactions.[7]

General Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material validation to the final purified product.

Caption: Workflow for API synthesis using TFMPP.

Detailed Experimental Protocol: Synthesis of a Model Alkyl Aryl Ether

This protocol details the synthesis of 4-((4-Trifluoromethylphenyl)oxy)butane, a model compound illustrating a typical application.

Objective: To synthesize 4-((4-Trifluoromethylphenyl)oxy)butane with a target yield of >85% and purity of >99%.

Materials and Reagents

| Reagent | CAS No. | M.W. | Eq. | Amount |

| This compound | 37970-13-9 | 238.21 | 1.0 | 5.00 g |

| 1-Bromobutane | 109-65-9 | 137.02 | 1.2 | 3.45 g (2.7 mL) |

| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 2.0 | 5.80 g |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | 41.05 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 100 mL |

| Brine (Saturated NaCl solution) | N/A | N/A | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5 g |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet

-

Magnetic stirrer and hotplate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To the 100 mL round-bottom flask, add this compound (1.0 eq, 5.00 g) and finely powdered potassium carbonate (2.0 eq, 5.80 g).

-

Causality Note: Using finely powdered K₂CO₃ increases the surface area, leading to more efficient deprotonation of the phenol.[8] Two equivalents ensure the reaction goes to completion.

-

-

Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Begin vigorous stirring under a nitrogen atmosphere.

-

Causality Note: Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering. A nitrogen atmosphere prevents potential oxidation side reactions.

-

-

Reagent Addition: Add 1-bromobutane (1.2 eq, 2.7 mL) to the stirring suspension at room temperature using a syringe.[9]

-

Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenol starting material.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc mobile phase. The disappearance of the starting phenol spot (lower Rf) and the appearance of the product spot (higher Rf) indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.[8][9] Rinse the solids with a small amount of ethyl acetate.[8]

-

Extraction: Combine the filtrate and rinsings and transfer to the separatory funnel. Add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL).[8]

-

Causality Note: The brine wash helps to remove any remaining water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]

-

Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary, though this reaction is often clean enough to proceed without it.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[10][11] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]

-

Handling: Avoid creating dust.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It is reported to be light-sensitive, so storage in an amber vial is recommended.[1]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (K₂CO₃ absorbed moisture).2. Poor quality alkylating agent.3. Insufficient reaction time or temperature. | 1. Use freshly opened or properly dried K₂CO₃.2. Verify the purity of the alkyl halide.3. Increase reaction time and monitor by TLC/HPLC. Ensure reflux is maintained. |

| Incomplete Reaction | 1. Insufficient base or alkylating agent.2. Steric hindrance if using a bulky alkyl halide. | 1. Re-check stoichiometry; consider adding more base/halide if needed.2. This reaction works best with primary halides. Consider an alternative synthetic route for bulkier groups. |

| Formation of Byproducts | 1. Reaction temperature too high.2. Presence of water in the reaction. | 1. Maintain a gentle reflux; do not overheat.2. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |

Conclusion

This compound is a cornerstone intermediate whose strategic incorporation into synthetic routes allows for the creation of APIs with enhanced pharmacological profiles. Its reliable reactivity, particularly in robust reactions like the Williamson ether synthesis, makes it an indispensable tool for medicinal chemists and process development scientists. The protocols and guidelines presented here provide a validated framework for the successful and safe application of this versatile building block.

References

-

Wikipedia. (2025). Phenol. Retrieved from [Link]

-

PubChem. (2025). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Wikipedia. (2025). Trifluoromethylphenylpiperazine. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

-

National Institutes of Health. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

-

Cleanchem. (n.d.). Material Safety Data Sheets 4-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers. Retrieved from [Link]

Sources

- 1. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 2. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(トリフルオロメチル)フェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgchemres.org [orgchemres.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. synquestlabs.com [synquestlabs.com]

Application Note: Strategic Electrophilic Functionalization of 4-(4-Trifluoromethylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-(4-Trifluoromethylphenyl)phenol

This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a nucleophilic phenol ring connected to an electron-deficient trifluoromethylphenyl moiety, provides a unique scaffold for developing a wide range of derivatives. The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity. This phenol is a known precursor in the synthesis of various compounds, including diaryl ethers and analogues of pharmaceuticals like fluoxetine.[1][2][3]

Understanding the reaction mechanisms of this molecule with various electrophiles is paramount for selectively synthesizing novel compounds with desired functionalities. This guide provides an in-depth analysis of the electronic factors governing these reactions and offers detailed, field-proven protocols for key electrophilic aromatic substitutions.

Core Reactivity Principles

The reactivity of the this compound ring system is dominated by the powerful activating and directing effects of the hydroxyl (-OH) group.

-

Activation: The lone pairs on the oxygen atom are delocalized into the benzene ring through resonance, significantly increasing the ring's electron density.[4] This makes the ring highly susceptible to attack by electrophiles, far more so than unsubstituted benzene.[5]

-

Directing Effects: This resonance effect preferentially increases electron density at the positions ortho and para to the hydroxyl group.[6] Since the para position is already occupied by the trifluoromethylphenyl group, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

The trifluoromethylphenyl substituent, while containing a strongly deactivating -CF3 group, primarily exerts its electronic influence on its own ring. Its effect on the phenol ring is mainly steric, potentially influencing the approach of bulky electrophiles to the ortho positions.

Caption: Mechanism of nitration on the activated phenol ring.

Protocol: Synthesis of 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Safety: This protocol involves highly corrosive and oxidizing acids. All steps must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Deionized Water (Ice-cold)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.54 g (10.0 mmol) of this compound in 20 mL of dichloromethane.

-

Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0 °C.

-

Nitrating Mixture Preparation: In a separate beaker, cool 5 mL of concentrated sulfuric acid to 0 °C. Carefully and slowly add 0.75 mL (approx. 11.0 mmol) of concentrated nitric acid dropwise with continuous stirring. This mixture should be prepared fresh and used immediately. [7]The use of a strong acid catalyst like sulfuric acid is essential for generating the nitronium ion electrophile. [8]4. Addition: Add the cold nitrating mixture to the solution of the phenol dropwise via a dropping funnel over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour after the addition is complete.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up (Quenching): Once the starting material is consumed, very carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This step deactivates the nitrating agents and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), followed by a final wash with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Halogenation: Introduction of a Halogen Atom

Halogenation, particularly bromination, is another facile electrophilic substitution for phenols. The resulting aryl halides are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Insights

Phenols are so activated that they react rapidly with bromine even without a Lewis acid catalyst. [5]The reaction with aqueous bromine water often leads to polysubstitution. [9]To achieve controlled mono-bromination at the ortho position of this compound, milder conditions are necessary. The key is to use a non-polar solvent like carbon disulfide (CS₂) or a chlorinated solvent at low temperatures. [9]This reduces the polarity of the reaction medium and tempers the reactivity of the bromine, favoring the formation of the mono-substituted product, 2-bromo-4-(4-trifluoromethylphenyl)phenol.

Protocol: Synthesis of 2-Bromo-4-(4-trifluoromethylphenyl)phenol

Safety: Bromine is highly toxic, corrosive, and volatile. Carbon disulfide is extremely flammable and toxic. This protocol must be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

-

This compound

-

Liquid Bromine (Br₂)

-

Carbon Disulfide (CS₂) or Dichloromethane (DCM)

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 2.54 g (10.0 mmol) of this compound in 30 mL of carbon disulfide in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromine Solution: In the dropping funnel, prepare a solution of 0.51 mL (1.60 g, 10.0 mmol) of liquid bromine in 10 mL of carbon disulfide.

-

Addition: Add the bromine solution dropwise to the stirred phenol solution over 30 minutes. Maintain the temperature at 0-5 °C. A faint reddish color may persist at the end of the addition.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Hydrogen bromide gas will evolve during the reaction.

-

Work-up: Cool the mixture again and slowly add 10% sodium thiosulfate solution to quench any unreacted bromine (the red color will disappear).

-

Extraction: Transfer the mixture to a separatory funnel, add 50 mL of water, and separate the organic layer. Extract the aqueous layer with 20 mL of CS₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

-

Purification: The crude product is typically purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-bromo derivative.

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

Friedel-Crafts acylation introduces an acyl group (RCO-) to the aromatic ring, forming a ketone. [10]This reaction is a powerful tool for creating new carbon-carbon bonds. The resulting aryl ketones are versatile intermediates in drug synthesis.

Mechanistic Insights

The reaction requires an acylating agent (an acyl chloride or anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). [11]The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺). [12] With phenols, a significant challenge is the competition between C-acylation (on the ring) and O-acylation (at the hydroxyl group). [13]O-acylation is often kinetically favored. The resulting phenyl ester can sometimes be rearranged to the C-acylated product under the reaction conditions (a process known as the Fries Rearrangement). To favor direct ortho C-acylation, specific conditions are employed. Using a stronger Lewis acid and controlling the stoichiometry can drive the reaction toward the thermodynamically more stable C-acylated product. The reaction is directed to the ortho position, yielding 2-acyl-4-(4-trifluoromethylphenyl)phenol.

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Protocol: Synthesis of 2-Acetyl-4-(4-trifluoromethylphenyl)phenol

Safety: Aluminum chloride reacts violently with water and is corrosive. Acetyl chloride is corrosive and lachrymatory. The reaction should be conducted under anhydrous conditions in a fume hood.

Materials:

-

This compound

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Ice-cold 2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2.54 g (10.0 mmol) of this compound and 30 mL of anhydrous 1,2-dichloroethane.

-

Reagent Addition: Add 0.79 mL (11.0 mmol) of acetyl chloride to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add 2.93 g (22.0 mmol) of anhydrous aluminum chloride in small portions over 30 minutes. The stoichiometry is greater than 1:1 because AlCl₃ coordinates to both the phenol oxygen and the product ketone. [10]5. Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 3-4 hours until TLC indicates completion.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly and carefully pour it onto 100 g of crushed ice containing 10 mL of concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired 2-acetyl-4-(4-trifluoromethylphenyl)phenol.

Summary Data Table

| Reaction | Electrophile | Reagents & Catalysts | Solvent | Temp. | Key Product |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | Dichloromethane | 0-5 °C | 2-Nitro-4-(4-trifluoromethylphenyl)phenol |

| Bromination | Bromonium ion (Br⁺) equiv. | Br₂ | Carbon Disulfide | 0 °C → RT | 2-Bromo-4-(4-trifluoromethylphenyl)phenol |

| Acylation | Acylium ion (CH₃CO⁺) | CH₃COCl / AlCl₃ | 1,2-Dichloroethane | 0 °C → 60 °C | 2-Acetyl-4-(4-trifluoromethylphenyl)phenol |

References

-

Wikipedia. Phenol. [Link]

-

Thompson, D. C., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemico-Biological Interactions. [Link]

- Google Patents. (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)

-

Clark, J. (2015). Ring Reactions of Phenol. Chemguide. [Link]

- Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

-

Phenol Electrophilic substitution rxn. [Link]

-

Quora. How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. [Link]

-

ResearchGate. Nitration of trifluoromethyl benzene. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. [Link]

- Google Patents. Nitration with nitric acid and trifluoromethanesulfonic acid.

- Google Patents.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Patents.google.com.

Sources

- 1. 4-(三氟甲基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. byjus.com [byjus.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Chromatographic methods for the removal of impurities from crude 4-(4-Trifluoromethylphenyl)phenol

Welcome to the technical support center for the purification of 4-(4-Trifluoromethylphenyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will move beyond simple protocols to explain the underlying principles of chromatographic separation for this specific molecule, empowering you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Purification Challenge

This compound is a key building block in the synthesis of various high-value materials and pharmaceutical agents. Its molecular structure, featuring a polar phenolic hydroxyl group and a non-polar trifluoromethylphenyl moiety, presents a unique profile for chromatographic separation. Synthetic routes can introduce a variety of impurities, including starting materials, reagents, and structurally similar isomers, which can be challenging to remove.[1] Achieving the requisite >99% purity for downstream applications demands a well-designed and robust purification strategy.

This guide provides a comprehensive framework for developing, executing, and troubleshooting chromatographic methods tailored for this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning the purification of crude this compound.

Q1: What are the most probable impurities I should expect in my crude sample?

A1: Impurity profiles are highly dependent on the synthetic route. However, common impurities can be categorized as follows:

-

Unreacted Starting Materials: For example, if synthesized via a Suzuki coupling, you might find residual boronic acids or halide precursors. A route involving the reaction of 4-trifluoromethylchlorobenzene and a protected phenol could leave these starting materials in the crude mixture.[2]

-

Isomeric Byproducts: The formation of ortho- or meta-isomers of the trifluoromethylphenyl group relative to the phenol can occur, though often in minor amounts depending on the regioselectivity of the reaction. These are often the most challenging impurities to separate due to their very similar polarities.[1]

-

Reaction Byproducts: Depending on the conditions, side reactions can occur. For instance, harsh basic conditions could potentially lead to the hydrolysis of the trifluoromethyl group.[2]

-

Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., toluene, THF, ethyl acetate) and leftover reagents are common impurities that are typically volatile and can often be removed under high vacuum, but non-volatile reagents will require chromatography.[3]

Q2: Should I use Normal-Phase or Reverse-Phase chromatography for my primary purification?

A2: The choice between Normal-Phase Chromatography (NPC) and Reverse-Phase Chromatography (RPC) is a critical decision based on the nature of your impurities, the required scale, and available equipment.

| Feature | Normal-Phase Chromatography (NPC) | Reverse-Phase Chromatography (RPC) |

| Stationary Phase | Polar (e.g., Silica Gel, Alumina)[4] | Non-Polar (e.g., C18-bonded Silica)[5] |

| Mobile Phase | Non-Polar (e.g., Hexanes/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile, Water/Methanol)[6] |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |

| Best For... | Large-scale purification of moderately polar compounds; separating compounds with different polarity classes. It is often the default for preparative organic synthesis due to the ease of solvent removal.[7] | High-resolution separation of compounds with subtle differences in hydrophobicity, such as isomers. Ideal for analytical purity checks (HPLC) and purifying highly polar or non-polar compounds that are difficult to separate by NPC.[6][8] |

| Recommendation for this Compound | Start with NPC (Silica Gel) for bulk purification. This compound has sufficient polarity to interact well with silica, allowing for good separation from less polar impurities. | Use RPC (C18) for final purity analysis (HPLC) or for preparative separation of very close-eluting impurities like isomers that were not resolved by NPC.[9] |

Q3: How do I select the optimal mobile phase (solvent system) for my separation on silica gel?

A3: The key is to find a solvent system where your target compound has a Retention Factor (Rf) of ~0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf value generally provides the best resolution in column chromatography.

-

Causality: An Rf that is too high (>0.5) means the compound is moving too quickly with the solvent front, resulting in poor separation from other fast-moving impurities. An Rf that is too low (<0.1) means the compound is too strongly adsorbed to the silica, leading to very long elution times and significant band broadening (peak tailing).

-

Starting Point: Begin with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A good starting point for this compound is 80:20 Hexanes:Ethyl Acetate .

-

Optimization:

-

If the Rf is too high, decrease the polarity by increasing the percentage of hexanes.

-

If the Rf is too low, increase the polarity by increasing the percentage of ethyl acetate.

-

Q4: My crude product is a solid. What is the best way to load it onto a silica gel column?

A4: There are two primary methods for loading a solid sample:

-

Wet Loading (Solution Loading): Dissolve the crude solid in a minimum amount of the mobile phase or a slightly stronger solvent. Causality: Using the minimum volume is critical to ensure the sample is applied to the column as a tight, concentrated band. A large volume will result in a diffuse starting band and poor separation. If the compound is not very soluble in the mobile phase, use a stronger solvent (like pure dichloromethane or ethyl acetate) to dissolve it, but keep the volume as small as possible.

-

Dry Loading (Adsorption onto Silica): Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.

-

Expert Recommendation: Dry loading is the superior method. It guarantees that the sample starts as an extremely narrow band at the top of the column, leading to significantly better resolution, especially for difficult separations.

-

Section 2: Experimental Protocols

These protocols provide a validated workflow for the purification of this compound.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase for column chromatography.

-

Prepare Sample: Dissolve a small amount (~1-2 mg) of the crude product in ~0.5 mL of ethyl acetate or dichloromethane.

-

Spot Plate: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a silica gel TLC plate.

-

Develop Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.

-

Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The product should be UV active.

-

Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rf = (distance of spot) / (distance of solvent front).

-

Iterate: Adjust the mobile phase polarity as described in FAQ Q3 until the main product spot has an Rf of ~0.25-0.35 and is well-separated from major impurities.

Protocol 2: Preparative Normal-Phase Flash Chromatography

Objective: To purify gram-scale quantities of the crude product.

-

Column Selection: Choose a pre-packed silica gel column or pack a glass column. A general rule is to use a mass of silica that is 50-100 times the mass of the crude sample to be purified.

-

Sample Loading: Prepare the sample for dry loading as described in FAQ Q4. This is highly recommended.

-

Column Equilibration: Equilibrate the column by flushing it with 3-5 column volumes (CV) of the optimized mobile phase from Protocol 1.

-

Elution: Begin the elution with the mobile phase. Collect fractions continuously. The flow rate should be adjusted so a single fraction is collected every 30-60 seconds.

-

Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

-

Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the final purity of the isolated product.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-